molecular formula C10H13F2NO B8406432 2-Amino-2-(difluoromethyl)-3-phenylpropan-1-ol

2-Amino-2-(difluoromethyl)-3-phenylpropan-1-ol

Cat. No.: B8406432
M. Wt: 201.21 g/mol
InChI Key: HYQSUJDWTLMGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(difluoromethyl)-3-phenylpropan-1-ol is a useful research compound. Its molecular formula is C10H13F2NO and its molecular weight is 201.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-amino-2-benzyl-3,3-difluoropropan-1-ol

InChI

InChI=1S/C10H13F2NO/c11-9(12)10(13,7-14)6-8-4-2-1-3-5-8/h1-5,9,14H,6-7,13H2

InChI Key

HYQSUJDWTLMGRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)(C(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-amino-2-benzyl-3,3-difluoropropanoate (0.11 g, 0.48 mmol) (for synthesis see: Bey et al, J. Org. Chem. 1979, 44, 2732-2742) in 6.8 mL THF was added lithium borohydride (2M in THF, 1.45 mL, 2.9 mmol) dropwise. The reaction was heated at reflux temperature for 2 h, quenched with MeOH and acetone and concentrated. Hydrochloric acid (1M, 14.5 mL, 14.5 mmol) was added, the mixture was heated to 45° C. for 1.5 h and concentrated. The reaction was made basic with saturated NaHCO3 and extracted with CHCl3. Drying and solvent evaporation gave 2-amino-2-(difluoromethyl)-3-phenylpropan-1-ol. 1H NMR (400 MHz, CDCl3) δ 7.35-7.24 (m, 5H), 5.67 (t, J=56.5 Hz, 1H), 3.56 (A of AB, d, J=11.0 Hz, 1H), 3.46 (B of AB, d, J=11.0 Hz, 1H), 2.89 (A of AB, d, J=13.6 Hz, 1H), 2.84 (B of AB, d, J=13.6, 1H).
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two

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